molecular formula C11H11NO2 B8406744 5-Allyloxy-2-methylbenzoxazole

5-Allyloxy-2-methylbenzoxazole

Cat. No.: B8406744
M. Wt: 189.21 g/mol
InChI Key: SYTPZLVPRMIAOQ-UHFFFAOYSA-N
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Description

5-Allyloxy-2-methylbenzoxazole is a benzoxazole derivative featuring a methyl group at the 2-position and an allyloxy substituent at the 5-position. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their diverse pharmacological and material science applications. The allyloxy group introduces an ether-linked allyl chain, which may enhance lipophilicity, metabolic stability, and reactivity compared to simpler substituents like methyl or phenyl groups .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-5-prop-2-enoxy-1,3-benzoxazole

InChI

InChI=1S/C11H11NO2/c1-3-6-13-9-4-5-11-10(7-9)12-8(2)14-11/h3-5,7H,1,6H2,2H3

InChI Key

SYTPZLVPRMIAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzoxazole significantly influence physical properties such as melting points, solubility, and molecular weight. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
5-Allyloxy-2-methylbenzoxazole 2-CH₃, 5-OCH₂CH=CH₂ ~207.23 (estimated) Not reported Allyloxy group enhances hydrophobicity; potential for further functionalization
5-Methyl-2-phenylbenzoxazole 2-C₆H₅, 5-CH₃ 225.27 Not reported Higher molecular weight due to phenyl group; increased aromaticity
2-Phenyl-5-γ-tolyloxazole 2-C₆H₅, 5-C₆H₄CH₃ (para) ~237.29 (estimated) 81°C Lower melting point due to para-substitution; hydrochloride salt stability
5-Phenyl-2-γ-nitrophenyloxazole 2-C₆H₄NO₂ (para), 5-C₆H₅ ~272.26 (estimated) 123°C Nitro group increases polarity and melting point

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase polarity and melting points, as seen in 5-Phenyl-2-γ-nitrophenyloxazole (123°C) .

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